molecular formula C9H19N3O2 B1405051 L-Leucinamide, beta-alanyl- CAS No. 807308-99-2

L-Leucinamide, beta-alanyl-

Cat. No. B1405051
CAS RN: 807308-99-2
M. Wt: 201.27 g/mol
InChI Key: BKEGQARXHURXCG-UHFFFAOYSA-N
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Description

L-Leucinamide, beta-alanyl- is a compound with the molecular formula C9H19N3O2 . It is also known as CARBOBENZYLOXY-BETA-ALANYL-L-LEUCINAMIDE . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of L-Leucinamide, beta-alanyl- is represented by the linear formula C17H25N3O4 . The molecular weight of this compound is 335.406 . More detailed structural analysis is not available in the retrieved papers.

Scientific Research Applications

Enzymatic Activity and Inhibition Studies

  • Aminoacyl-Beta-Naphthylamide Hydrolases in Human Tissues : L-Leucinamide acts as a competitive inhibitor in the hydrolysis of L-leucyl- and L-alanyl-beta-naphthylamide, an activity of aminoacyl-beta-naphthylamide hydrolases found in human liver, kidney, pancreas, and small intestine. This enzyme fraction shows slight variations in behavior across different tissues (Panveliwalla & Moss, 1966).

  • Involvement in Beta-Alanyl Dipeptides and Hyperactivity : Central administration of beta-alanyl dipeptides, including beta-alanyl-L-leucine, has been shown to induce hyperactivity behavior in chicks, suggesting a role in neurotransmitter activity or neuron-glia cell interactions (Tsuneyoshi et al., 2007).

  • Aminopeptidases and Arylamidases in Normal and Cancer Tissues : L-Leucinamide is a specific substrate for aminopeptidases and arylamidases in various human tissues. It is used to study the activity and substrate specificity of these enzymes in normal and cancer tissues, indicating its potential in cancer research (Tamura et al., 1975).

Protein Synthesis and Peptide Formation

  • Synthesis and Conformation of Oligopeptides : Research on the formation of alpha- and beta-polypeptide conformations in the solid state involves the synthesis of oligopeptides with alternate L-alanyl and L-leucyl residues. This has implications for understanding protein folding and structure (Katakai, 1979).

  • Metabolic Engineering for Enhanced L-Leucine Production : Studies on metabolic engineering in Corynebacterium glutamicum for enhanced L-leucine production involve understanding the metabolic flux from pyruvate to L-leucine synthesis, highlighting the importance of L-leucine and its derivatives in industrial applications (Wang et al., 2020).

Pharmacological and Biological Effects

  • Carnosine as a Quencher of Alpha, Beta-Unsaturated Aldehydes : Studies on carnosine, a beta-alanyl-L-histidine, demonstrate its role as a quencher of cytotoxic alpha, beta-unsaturated aldehydes, suggesting its therapeutic potential. The study highlights the importance of understanding the biological roles of beta-alanyl-containing compounds (Aldini et al., 2002).

  • Transport of Tetrapeptides in the Small Intestine : Investigation into the intestinal transport mechanism for tetrapeptides, including L-leucylglycylglycylglycine, sheds light on the potential for peptide-based drug delivery and absorption in the small intestine (Chung et al., 1979).

properties

IUPAC Name

2-(3-aminopropanoylamino)-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-6(2)5-7(9(11)14)12-8(13)3-4-10/h6-7H,3-5,10H2,1-2H3,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEGQARXHURXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Leucinamide, beta-alanyl-

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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